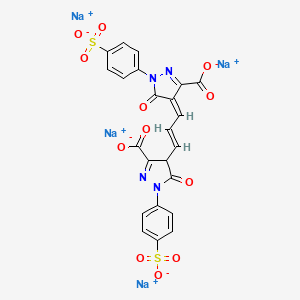
1,1'-Bis(4-sulfophenyl)-3,3'-dicarboxy-5,5'-dihydroxypyrazolo-4,4'-trimethine oxonole tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazolone core, followed by the introduction of sulfophenyl and carboxy groups under controlled conditions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time. Advanced techniques like crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
科学的研究の応用
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules.
類似化合物との比較
Similar Compounds
- 1,1’-Bis(4-sulfophenyl)-5,5’-dihydroxy-3,3’,a-trimethylpyrazolo-4,4’-trimethine oxonole tripotassium salt
- 4,4’-Bis[3-carboxy-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-yl]pentamethine oxonole dipotassium salt
Comparison
Compared to similar compounds, 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt is unique due to its specific functional groups and molecular structure. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
特性
分子式 |
C23H12N4Na4O12S2 |
|---|---|
分子量 |
692.5 g/mol |
IUPAC名 |
tetrasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O12S2.4Na/c28-20-16(18(22(30)31)24-26(20)12-4-8-14(9-5-12)40(34,35)36)2-1-3-17-19(23(32)33)25-27(21(17)29)13-6-10-15(11-7-13)41(37,38)39;;;;/h1-11,16H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4/b2-1+,17-3-;;;; |
InChIキー |
KDMFADFNSCHRMB-UIXCXLGVSA-J |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
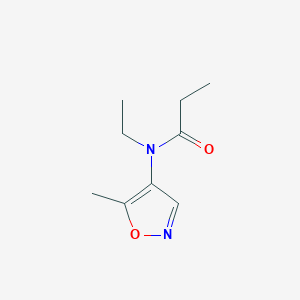
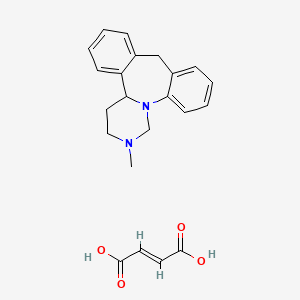
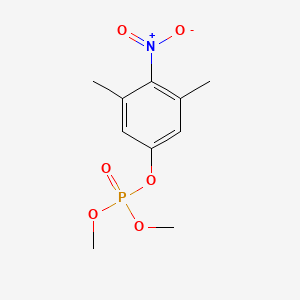
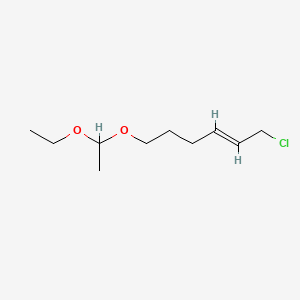
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
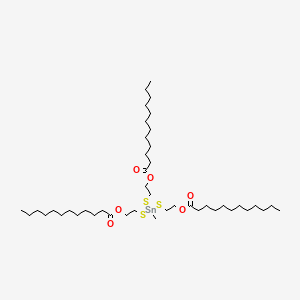
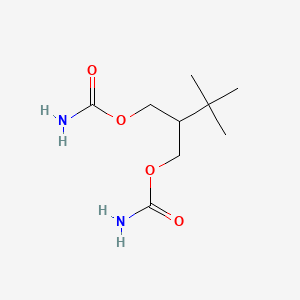
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
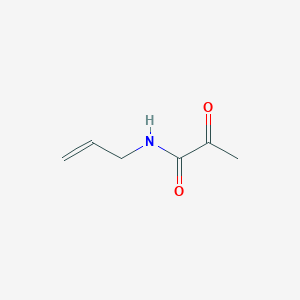

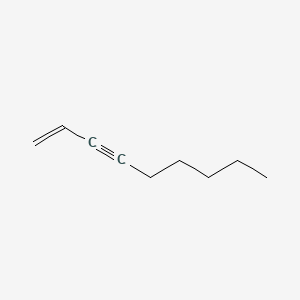
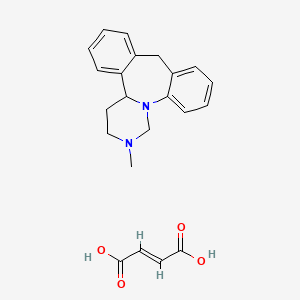
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
